N'-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-pyridinecarbohydrazide and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Studies have shown that Schiff bases can exhibit antibacterial and antifungal activities.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins. These interactions can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological system and the nature of the target molecules.
Comparison with Similar Compounds
N’-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide: This compound has a similar structure but with different substitution patterns on the aromatic ring, leading to variations in its chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]pyridine-2-carbohydrazide:
N’-[(E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide: The bromine and hydroxyl groups in this compound can significantly alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-8-7-11(14(22-2)15(13)23-3)10-18-19-16(20)12-6-4-5-9-17-12/h4-10H,1-3H3,(H,19,20)/b18-10- |
InChI Key |
OMPKOQYOYYJVIO-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC)OC |
Origin of Product |
United States |
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